

An In-depth Technical Guide to Benzothiazole-2-acetonitrile (CAS 56278-50-3)

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Compound of Interest

Compound Name: **Benzothiazole-2-acetonitrile**

Cat. No.: **B1330634**

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Abstract

Benzothiazole-2-acetonitrile, with CAS number 56278-50-3, is a versatile heterocyclic organic compound. It serves as a crucial building block in the synthesis of a wide array of more complex molecules, particularly in the fields of medicinal chemistry and materials science.^[1] Its benzothiazole core is a recognized pharmacophore, and the reactive acetonitrile group allows for diverse chemical modifications. This technical guide provides a comprehensive overview of the chemical properties, synthesis, key reactions, and the biological significance of its derivatives, with a focus on their impact on cellular signaling pathways. Detailed experimental protocols are provided to facilitate further research and application.

Chemical and Physical Properties

Benzothiazole-2-acetonitrile is a solid, typically appearing as a white to light yellow or orange powder or crystalline substance.^[2] It exhibits moderate solubility in organic solvents and has limited solubility in water.^[2]

Table 1: Physicochemical Properties of **Benzothiazole-2-acetonitrile**

Property	Value	Reference(s)
CAS Number	56278-50-3	[2]
Molecular Formula	C ₉ H ₆ N ₂ S	[2]
Molecular Weight	174.22 g/mol	[1]
Melting Point	98-101 °C	
IUPAC Name	2-(1,3-benzothiazol-2-yl)acetonitrile	
SMILES	N#CCc1nc2ccccc2s1	
InChI Key	ZMZSYUSDGRJZNT-UHFFFAOYSA-N	
Appearance	White to light yellow/orange powder/crystal	[2]
Solubility	Moderately soluble in organic solvents, limited in water	[2]

Synthesis of Benzothiazole-2-acetonitrile

The synthesis of **Benzothiazole-2-acetonitrile** can be achieved through the reaction of o-aminothiophenol with the monoiminoether hydrochloride of malononitrile. This method is noted for its use in producing condensation components for methine dyes.[\[3\]](#)

Experimental Protocol: Synthesis from o-Aminothiophenol[\[3\]](#)

Materials:

- 1-amino-2-mercaptopbenzene (o-aminothiophenol)
- Monoiminoether hydrochloride of malononitrile
- Ethanol

- Acetic acid

Procedure:

- Dissolve o-aminothiophenol in ethanol in a round-bottom flask.
- Add a solution of the monoiminoether hydrochloride of malononitrile in ethanol to the flask.
- Add a catalytic amount of acetic acid to the reaction mixture.
- Stir the mixture at 20°C for 12 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, the solvent is removed under reduced pressure.
- The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield **Benzothiazole-2-acetonitrile**.

Key Reactions and Experimental Protocols

Benzothiazole-2-acetonitrile is a valuable intermediate for synthesizing a variety of heterocyclic compounds. Its reactivity is centered around the active methylene group and the cyano functionality.

Knoevenagel Condensation

A prominent reaction of **Benzothiazole-2-acetonitrile** is the Knoevenagel condensation with various aldehydes to form (E)-2-(benzo[d]thiazol-2-yl)-3-arylacrylonitriles. These derivatives are of interest for their potential biological activities. Microwave-assisted synthesis has been shown to be an efficient method for this transformation.

Materials:

- **Benzothiazole-2-acetonitrile**
- Aromatic aldehyde (e.g., benzaldehyde)
- Piperidine (catalyst)

- Ethanol (for recrystallization)

Procedure:

- In a microwave reactor vessel, mix equimolar amounts of **Benzothiazole-2-acetonitrile** and the aromatic aldehyde.
- Add a catalytic amount of piperidine to the mixture.
- Subject the mixture to microwave irradiation. Optimal conditions may vary depending on the specific reactants and microwave system.
- Monitor the reaction by TLC.
- After completion, cool the reaction mixture to room temperature.
- The resulting solid product is purified by recrystallization from ethanol to yield the corresponding (E)-2-(benzo[d]thiazol-2-yl)-3-arylacrylonitrile.

Synthesis of Pyrazole Derivatives

Benzothiazole-2-acetonitrile can be used as a precursor for the synthesis of polysubstituted pyrazoles through reaction with hydrazonoyl chlorides. This reaction provides a route to novel heterocyclic systems with potential pharmacological applications.

Materials:

- **Benzothiazole-2-acetonitrile**
- Substituted hydrazonoyl chloride
- A suitable base (e.g., triethylamine or sodium ethoxide)
- Anhydrous solvent (e.g., ethanol, dioxane, or DMF)

Procedure:

- Dissolve **Benzothiazole-2-acetonitrile** in an appropriate anhydrous solvent in a reaction flask equipped with a stirrer and a condenser.

- Add the base to the solution and stir for a short period to generate the carbanion.
- Add a solution of the hydrazonoyl chloride in the same solvent dropwise to the reaction mixture.
- Heat the reaction mixture under reflux and monitor its progress using TLC.
- Once the reaction is complete, cool the mixture to room temperature.
- Pour the reaction mixture into ice-cold water to precipitate the crude product.
- Filter the precipitate, wash with water, and dry.
- Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to obtain the desired pyrazole derivative.

Biological Activities and Signaling Pathways of Derivatives

While **Benzothiazole-2-acetonitrile** itself is primarily a synthetic intermediate, its derivatives have garnered significant attention for their potent biological activities, particularly as anticancer and anti-inflammatory agents.^[4] Research has shown that these derivatives can modulate several key cellular signaling pathways implicated in cancer and inflammation.

Anticancer Activity

Derivatives of **Benzothiazole-2-acetonitrile** have demonstrated antiproliferative effects against a range of cancer cell lines.^[5] Their mechanisms of action often involve the inhibition of critical signaling pathways that regulate cell growth, proliferation, and survival.

- EGFR Signaling Pathway: Certain benzothiazole derivatives act as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.^{[6][7]} By binding to the ATP-binding site of the EGFR kinase domain, they block downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are crucial for cancer cell proliferation and survival.^[6]

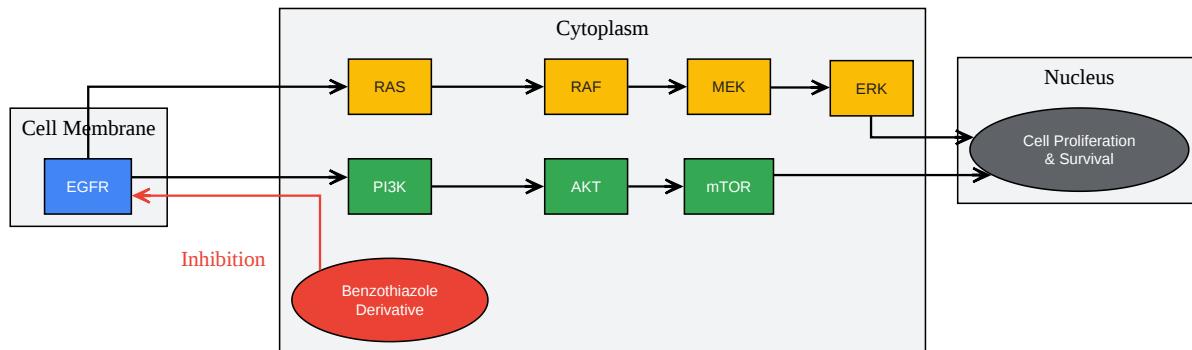
- PI3K/AKT/mTOR Pathway: The PI3K/AKT/mTOR pathway is a central regulator of cell growth and is often hyperactivated in cancer. A novel benzothiazole derivative, PB11, has been shown to induce apoptosis in cancer cells by decreasing the phosphorylation of PI3K and AKT, thereby inhibiting this pathway.[8]
- JNK Signaling Pathway: The c-Jun N-terminal kinase (JNK) pathway is involved in cellular responses to stress and can play a role in both apoptosis and cell survival. Some benzothiazole derivatives have been identified as JNK inhibitors, suggesting a potential therapeutic application in diseases where JNK signaling is dysregulated.[9]

Anti-inflammatory Activity

The anti-inflammatory properties of benzothiazole derivatives are often linked to their ability to suppress the NF-κB signaling pathway.

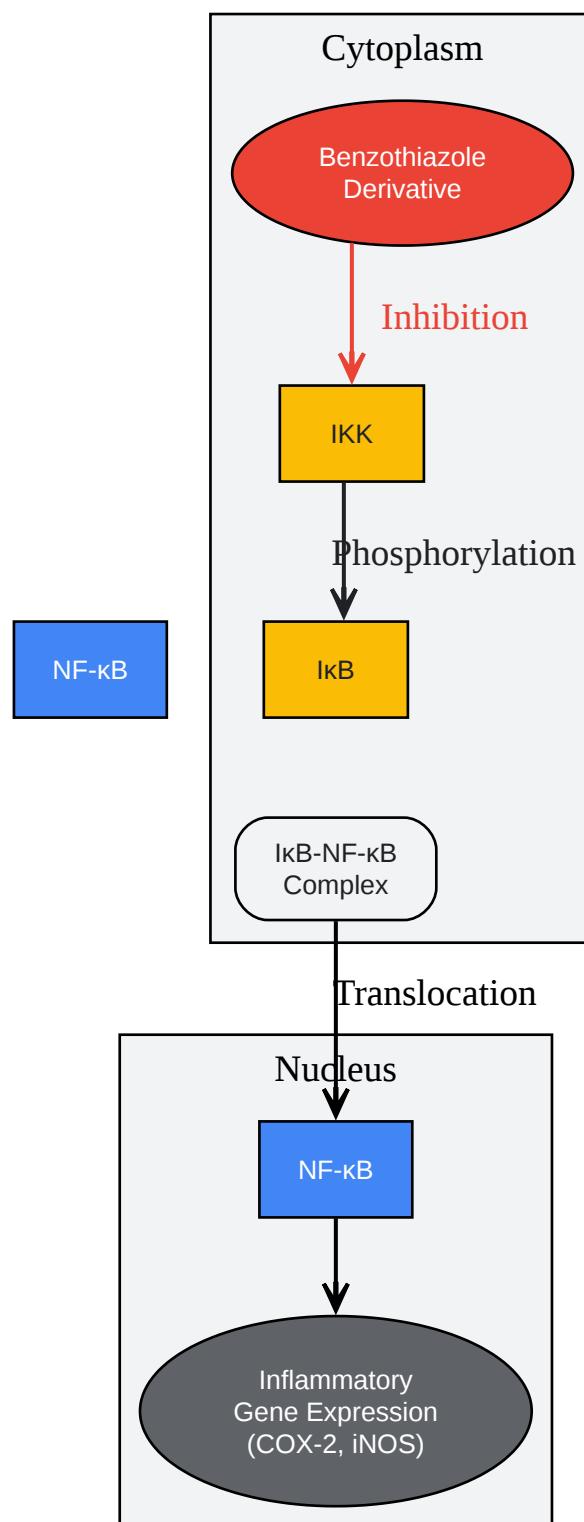
- NF-κB Signaling Pathway: Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of pro-inflammatory genes, including cytokines, chemokines, and enzymes like COX-2 and iNOS.[5] Benzothiazole derivatives have been shown to inhibit the activation of NF-κB, leading to a reduction in the production of these inflammatory mediators. [5][10] This is often achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.[10]

Visualizations of Signaling Pathways and Workflows



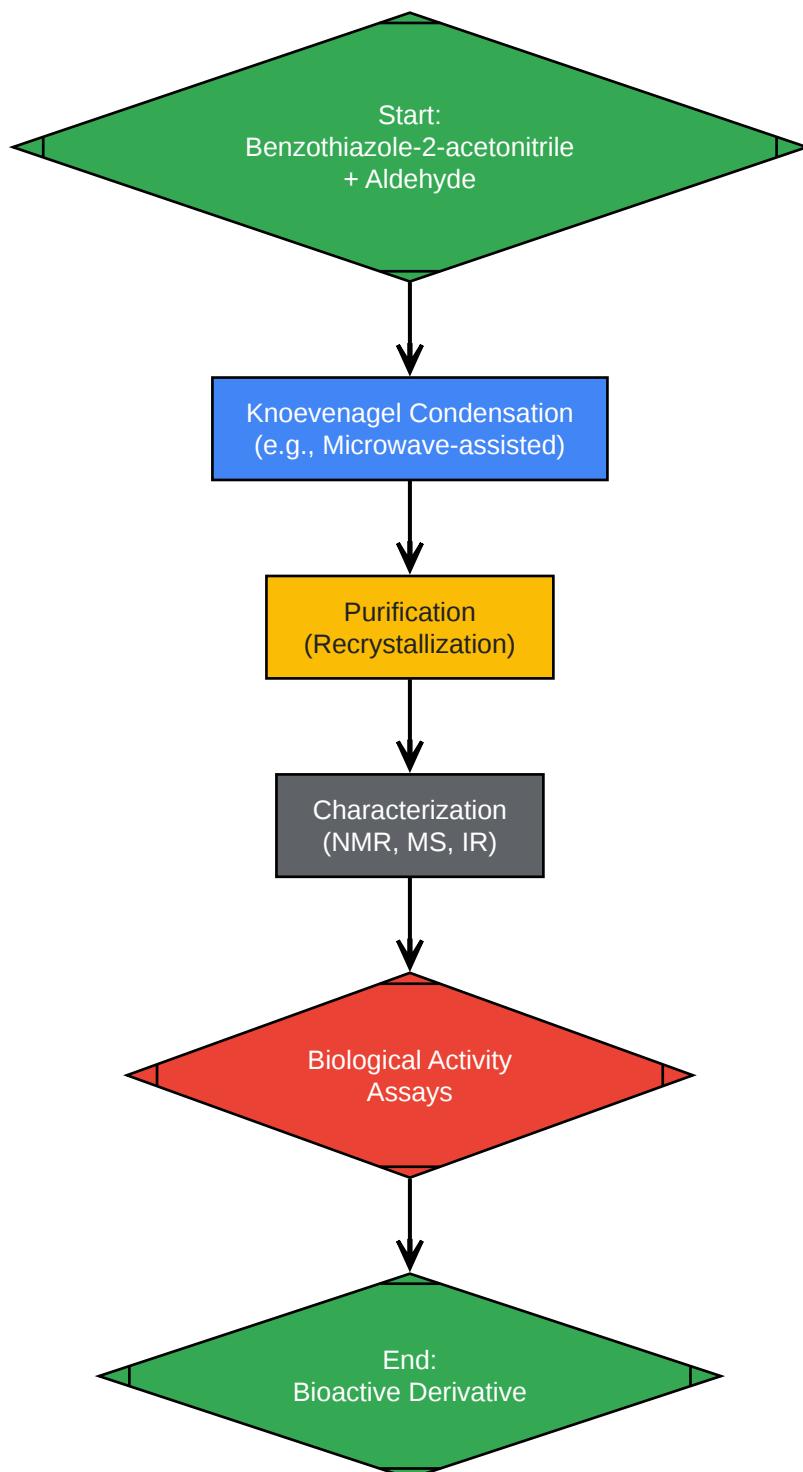
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Caption: EGFR signaling pathway inhibited by benzothiazole derivatives.



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Caption: NF-κB signaling pathway inhibited by benzothiazole derivatives.



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Caption: General workflow for synthesis and testing of derivatives.

Safety Information

Benzothiazole-2-acetonitrile should be handled with care in a laboratory setting. It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or under a fume hood.

Conclusion

Benzothiazole-2-acetonitrile is a key synthetic intermediate with significant potential for the development of novel therapeutic agents and functional materials. Its derivatives have demonstrated promising anticancer and anti-inflammatory activities through the modulation of critical cellular signaling pathways. This guide provides essential technical information and detailed protocols to support further research and innovation in this exciting area of chemical and pharmaceutical science.

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